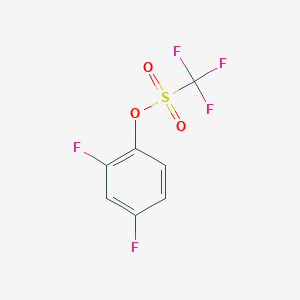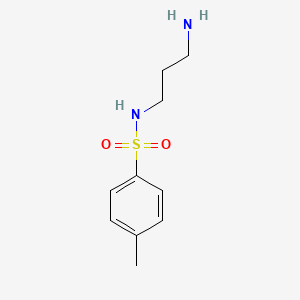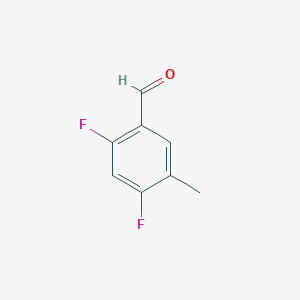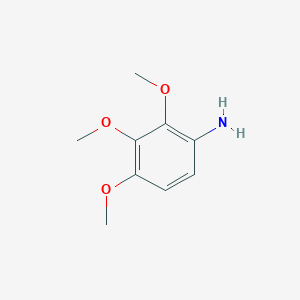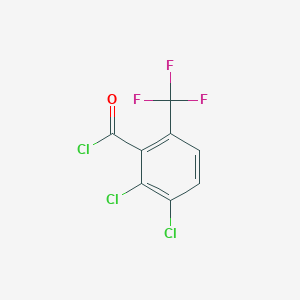![molecular formula C13H19NO B1356219 4-[(2-Methylphenoxy)methyl]piperidine CAS No. 63608-40-2](/img/structure/B1356219.png)
4-[(2-Methylphenoxy)methyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Methylphenoxy)methyl]piperidine is an organic compound with the molecular formula C13H19NO It is a piperidine derivative where a 2-methylphenoxy group is attached to the piperidine ring via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenoxy)methyl]piperidine typically involves the reaction of 2-methylphenol with piperidine in the presence of a suitable base and a methylene donor. One common method is as follows:
Starting Materials: 2-methylphenol, piperidine, formaldehyde.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Procedure: The 2-methylphenol is first reacted with formaldehyde to form a 2-methylphenoxymethyl intermediate. This intermediate is then reacted with piperidine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
化学反应分析
Types of Reactions
4-[(2-Methylphenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-[(2-Methylphenoxy)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
作用机制
The mechanism by which 4-[(2-Methylphenoxy)methyl]piperidine exerts its effects depends on its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, altering their activity. The methylene bridge and the piperidine ring play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-[(2-Chlorophenoxy)methyl]piperidine: Similar structure but with a chlorine atom instead of a methyl group.
4-[(2-Methoxyphenoxy)methyl]piperidine: Contains a methoxy group instead of a methyl group.
4-[(2-Fluorophenoxy)methyl]piperidine: Features a fluorine atom in place of the methyl group.
Uniqueness
4-[(2-Methylphenoxy)methyl]piperidine is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity and steric properties, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
4-[(2-methylphenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLZQVJPOZTGMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589435 |
Source


|
| Record name | 4-[(2-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63608-40-2 |
Source


|
| Record name | 4-[(2-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
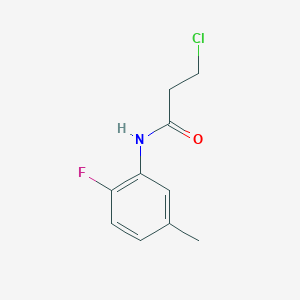
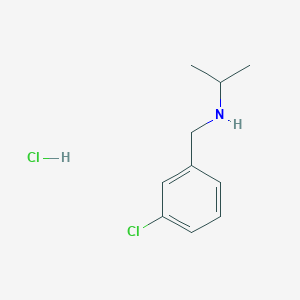
![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)
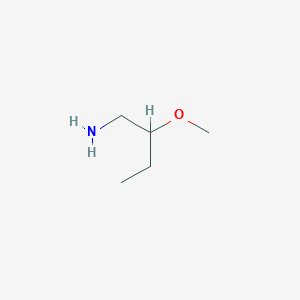
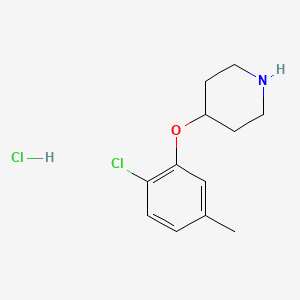

![Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-](/img/structure/B1356165.png)
![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)

